4-ethyl-2,5-dimethyl-1H-imidazole hydrochloride
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Overview
Description
4-ethyl-2,5-dimethyl-1H-imidazole hydrochloride is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the imidazole ring imparts unique chemical and biological properties to the compound, making it a valuable intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2,5-dimethyl-1H-imidazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethyl-1H-imidazole with ethyl halides in the presence of a base to introduce the ethyl group at the 4-position. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-2,5-dimethyl-1H-imidazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can yield imidazole derivatives with altered electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides
Reduction: Reduced imidazole derivatives
Substitution: Various substituted imidazole derivatives depending on the reagents used
Scientific Research Applications
4-ethyl-2,5-dimethyl-1H-imidazole hydrochloride has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-ethyl-2,5-dimethyl-1H-imidazole hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can act as a nucleophile or electrophile in biochemical pathways, modulating various cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-ethyl-4-methylimidazole
- 1H-imidazole, 4-methyl-
- 2-ethyl-4,5-dimethylimidazole
Uniqueness
4-ethyl-2,5-dimethyl-1H-imidazole hydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
2567495-91-2 |
---|---|
Molecular Formula |
C7H13ClN2 |
Molecular Weight |
160.6 |
Purity |
95 |
Origin of Product |
United States |
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